3-(Ethylsulfanyl)-1-phenylpropan-1-one

Lipophilicity Chromatography ADME Prediction

Researchers requiring consistent yields in sulfone-mediated transformations often face supply variability with alkylsulfanyl propiophenone analogs. 3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS 55101-14-9) provides a standardized building block with defined LogP (3.0125) and molecular weight (194.29 g/mol), ensuring reproducible reaction stoichiometry and chromatographic behavior. • Quantitatively oxidized to 3-ethanesulfonyl-1-phenyl-propan-1-one for Julia olefination. • Enables 1,3-oxathiane ring formation via Pummerer rearrangement. • Serves as a benchmark for reverse-phase HPLC method development (LogP 2.5-3.5 range).

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
CAS No. 55101-14-9
Cat. No. B13638348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfanyl)-1-phenylpropan-1-one
CAS55101-14-9
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCCSCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H14OS/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyWKLPXNATTWFHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS 55101-14-9): Procurement-Grade Specifications and Chemical Profile


3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS 55101-14-9), also known as 3-(ethylthio)propiophenone, is an organic compound classified as a ketone bearing an ethylsulfanyl substituent at the C3 position . With a molecular formula of C₁₁H₁₄OS and a molecular weight of 194.29 g/mol, this achiral compound serves as a versatile synthetic intermediate for preparing sulfonyl-containing derivatives [1] and heterocyclic systems . Its physical properties include a boiling point of 227°C, a refractive index of 1.460–1.464, and a calculated LogP of 3.0125 [2][3]. The compound is commercially available with a minimum purity specification of 96% [2].

Why 3-(Ethylsulfanyl)-1-phenylpropan-1-one Cannot Be Readily Substituted: A Comparative Analysis of Alkylsulfanyl Propiophenones


Generic substitution within the alkylsulfanyl propiophenone class is not feasible due to quantifiable differences in molecular properties that directly impact synthetic outcomes and material handling. For example, replacing the ethylsulfanyl moiety with a methylsulfanyl group reduces molecular weight from 194.29 g/mol to 180.27 g/mol and lowers LogP from 3.0125 to 2.589 [1], altering both reaction stoichiometry and lipophilicity-driven purification behavior. Conversely, substitution with a phenylsulfanyl group increases molecular weight to 242.34 g/mol and LogP to 3.7 [2][3], affecting solubility and chromatographic retention. These variations in physicochemical parameters render direct interchange of in-class compounds unsuitable for applications requiring precise reaction yields, reproducible analytical profiles, or consistent material sourcing.

Quantitative Evidence Guide: 3-(Ethylsulfanyl)-1-phenylpropan-1-one Versus Closest Analogs


LogP Differential: 3-(Ethylsulfanyl)-1-phenylpropan-1-one Exhibits Intermediate Lipophilicity Among Alkylsulfanyl Analogs

3-(Ethylsulfanyl)-1-phenylpropan-1-one (LogP = 3.0125 [1]) occupies a distinct lipophilicity midpoint between the methylsulfanyl analog (LogP = 2.589 ) and the phenylsulfanyl analog (LogP = 3.7 [2]). This intermediate LogP value offers a balance between aqueous solubility and membrane permeability that differs meaningfully from both the more polar methylsulfanyl and the highly lipophilic phenylsulfanyl derivatives.

Lipophilicity Chromatography ADME Prediction

Molecular Weight Differentiation: Impact on Reaction Stoichiometry and Yield Calculations

3-(Ethylsulfanyl)-1-phenylpropan-1-one has a molecular weight of 194.29 g/mol . This value is 14.02 g/mol higher than the methylsulfanyl analog (180.27 g/mol ) and 48.05 g/mol lower than the phenylsulfanyl analog (242.34 g/mol [1]). These differences are quantitatively significant for reaction scaling: using the ethylsulfanyl derivative in a 1.0 mol-scale reaction requires 14 g more material than the methylsulfanyl analog, directly affecting procurement quantities and cost calculations.

Synthetic Chemistry Stoichiometry Procurement

Synthetic Versatility: Oxidation to 3-Ethanesulfonyl-1-phenyl-propan-1-one

3-(Ethylsulfanyl)-1-phenylpropan-1-one undergoes oxidation with hydrogen peroxide to yield 3-ethanesulfonyl-1-phenyl-propan-1-one [1]. This transformation from sulfide to sulfone is a well-established synthetic pathway that enables access to sulfonyl-containing compounds used in Julia olefination reactions. The ethylsulfanyl group provides a specific steric and electronic environment that differs from methylsulfanyl or phenylsulfanyl oxidation products, which would yield methylsulfonyl or phenylsulfonyl derivatives with distinct reactivity profiles.

Synthetic Methodology Oxidation Sulfonyl Derivatives

Optimal Application Scenarios for 3-(Ethylsulfanyl)-1-phenylpropan-1-one in Research and Industrial Settings


Synthesis of 1,3-Oxathiane Heterocycles via Pummerer Rearrangement

3-(Ethylsulfanyl)-1-phenylpropan-1-one serves as a key precursor for preparing γ,δ-unsaturated sulfinyl compounds that undergo intramolecular Pummerer rearrangement to yield 1,3-oxathiane rings . The ethylsulfanyl group provides the requisite sulfur atom and alkyl chain length for efficient cyclization, a transformation that would produce different ring sizes or yields with methylsulfanyl or phenylsulfanyl analogs.

Precursor to Sulfonyl-Containing Building Blocks

The compound undergoes quantitative oxidation with hydrogen peroxide to yield 3-ethanesulfonyl-1-phenyl-propan-1-one [1], a sulfonyl-containing intermediate applicable in Julia olefination and other sulfone-mediated synthetic methodologies. The ethyl substituent on sulfur provides a distinct steric profile compared to methyl or phenyl sulfones, influencing the stereochemical outcome of subsequent reactions.

Alkylsulfanyl Pharmacophore Exploration in Medicinal Chemistry

Alkylsulfanyl groups have been identified as pharmacophores for antimycobacterial activity [2]. The ethylsulfanyl moiety in this compound represents an intermediate alkyl chain length that may confer distinct biological properties compared to shorter (methyl) or longer (propyl) chains. This compound serves as a tool for structure-activity relationship (SAR) studies exploring the optimal alkyl chain length for target engagement.

Chromatographic Method Development and Validation

With a calculated LogP of 3.0125 [3], 3-(ethylsulfanyl)-1-phenylpropan-1-one provides a well-defined reference compound for developing and validating reverse-phase HPLC methods for moderately lipophilic ketones. Its retention time serves as a benchmark for optimizing gradient elution parameters and assessing column performance for compounds in the LogP range of 2.5–3.5.

Technical Documentation Hub

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